molecular formula C34H47NO2 B609768 ORIC-101 CAS No. 2222344-98-9

ORIC-101

Cat. No. B609768
M. Wt: 501.755
InChI Key: VNLTWJIWEYPBIF-KMSLUKAPSA-N
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Description

ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .


Synthesis Analysis

The synthesis of ORIC-101 involved structure-based modification of mifepristone . This led to the discovery of ORIC-101, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .


Chemical Reactions Analysis

ORIC-101 is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .

Scientific Research Applications

  • Glucocorticoid Receptor Antagonism in Cancer Treatment : ORIC-101 is identified as a potent glucocorticoid receptor (GR) antagonist. It shows potential in enhancing the effectiveness of chemotherapy in solid tumors by inhibiting GR-mediated proliferative and anti-apoptotic gene expression pathways, potentially slowing tumor cell growth and disease progression in certain cancers (Definitions, 2020).

  • Combination Therapy with Nab-Paclitaxel : A study demonstrated the use of ORIC-101 in combination with nab-paclitaxel in patients with advanced solid tumors. This combination was found to have an acceptable tolerability profile, with preliminary antitumor activity observed in taxane-refractory patients with breast, endometrial, and pancreatic cancers (Abdul-Karim et al., 2021).

  • Biomarker Support for Dose Selection : Another study supporting the selection of the Recommended Phase 2 Dose (RP2D) for ORIC-101 in combination with nab-paclitaxel demonstrated on-target tumor cell eradication and pharmacodynamic modulation. This supports the ongoing dose expansion portion of the study (Daemen et al., 2021).

  • Overcoming Chemoresistance in Pancreatic Cancer : Research showed that ORIC-101 can overcome glucocorticoid receptor-mediated chemoresistance in pancreatic cancer models, suggesting its potential in enhancing the response to chemotherapy in GR-positive pancreatic cancer xenograft models (Sun et al., 2020).

  • Discovery and Characterization of ORIC-101 : The discovery of ORIC-101, a steroidal GR antagonist, was a significant advancement. It exhibits reduced androgen receptor agonistic activity and improved CYP2C8 and CYP2C9 inhibition profile, making it suitable for co-dosing with chemotherapeutic agents metabolized by CYP2C8, such as paclitaxel (Rew et al., 2018).

properties

IUPAC Name

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLTWJIWEYPBIF-SXJSTINISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Citations

For This Compound
88
Citations
Y Rew, X Du, J Eksterowicz, H Zhou… - Journal of Medicinal …, 2018 - ACS Publications
… Structure-based modification of mifepristone led to the discovery of ORIC-101 (28), a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity …
Number of citations: 26 pubs.acs.org
H Zhou, S Barkund, A Pankov, G Hegde, W Kong… - Cancer Research, 2020 - AACR
… The novel, selective GR antagonist ORIC-101 is under clinical … are responsive to combination with ORIC-101. Specifically, we employed … We found that ORIC-101 reverses GR-mediated …
Number of citations: 3 aacrjournals.org
JD Sun, H Zhou, W Kong, N Yuen, F Duong… - Cancer …, 2020 - oricpharma.com
… This preclinical study aims to investigate ORIC-101’s ability to overcome chemoresistance in pancreatic cancer models. A phase 1b study of ORIC-101 in combination with nab-…
Number of citations: 3 oricpharma.com
A Pankov, H Zhou, S Barkund, G Hegde, P Narayanan… - Cancer Research, 2020 - AACR
… of ORIC-101. … ORIC-101 completely reverted the expression of these 11 signature genes back to vehicle condition levels. We further validated a subset of signature genes as ORIC-101 …
Number of citations: 3 aacrjournals.org
S Barkund, H Zhou, LS Friedman, A Daemen - Cancer Research, 2021 - oricpharma.com
… We have shown that GR antagonist ORIC-101 reverses GR… studies • GR antagonist ORIC-101 overcomes GR-driven … cancer models • Rescue by ORIC-101 is observed in both …
Number of citations: 2 oricpharma.com
A Daemen, S Barkund, A Johnson, A Pankov… - Molecular Cancer …, 2021 - AACR
… 1b study during which three dose levels of ORIC-101 given once daily were evaluated in … one dose of ORIC-101 was observed in PBMCs of all patients. ORIC-101 reached steady-…
Number of citations: 0 aacrjournals.org
A Daemen, A Pankov, S Barkund, H Zhou… - MOLECULAR …, 2021 - oricpharma.com
… • PD suppression was observed as early as on Day 1 after one dose of ORIC-101, in … at 80 mg ORIC-101 PD modulation on Day 1 after one dose of ORIC-101 Exemplar patient from …
Number of citations: 3 oricpharma.com
H Zhou, S Barkund, A Pankov, S Sinha… - Molecular Cancer …, 2019 - AACR
… by ORIC-101, suggesting ORIC-101 overcomes GR-driven resistance to enzalutamide. To inform the clinical development of ORIC-101 in … is fully inhibited by ORIC-101. These findings …
Number of citations: 0 aacrjournals.org
W Abida, N Agarwal, AW Hahn, N Shore, P Sieber… - Molecular Cancer …, 2021 - AACR
… Biomarker data demonstrated ORIC-101 induced reduction … ORIC-101. Data will be updated at the time of the presentation. Conclusions: Preliminary evidence suggests that ORIC-101 …
Number of citations: 0 aacrjournals.org
RM Abdul-Karim, AW Tolcher, S Kummar… - Journal of Clinical …, 2021 - oricpharma.com
… A nab-pac popPK model simulation demonstrated no change in observed concentrations with varying doses of ORIC-101, indicating no drug-drug interaction. ▪ Figure depicts one …
Number of citations: 1 oricpharma.com

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